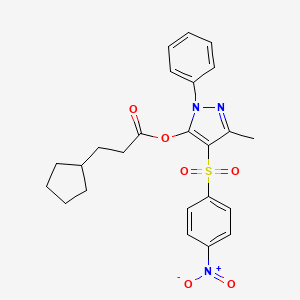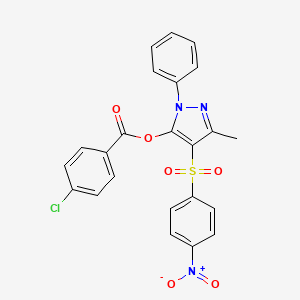![molecular formula C24H33N5O2S B6562685 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea CAS No. 1091020-17-5](/img/structure/B6562685.png)
3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thiazole ring, a piperazine moiety, and a urea linkage, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced via a nucleophilic substitution reaction between a benzyl chloride and piperazine.
Coupling with the Thiazole Ring: The benzylpiperazine derivative is then coupled with the thiazole ring through a condensation reaction, forming the intermediate compound.
Formation of the Urea Linkage: Finally, the intermediate compound is reacted with cyclohexyl isocyanate to form the desired urea linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or brominated derivatives.
Scientific Research Applications
3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, affecting downstream signaling pathways involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine Derivatives: Compounds with similar piperazine moieties.
Thiazole-Based Compounds: Compounds containing the thiazole ring.
Cyclohexylurea Derivatives: Compounds with similar urea linkages.
Uniqueness
3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2S/c30-22(29-15-13-28(14-16-29)17-19-7-3-1-4-8-19)12-11-21-18-32-24(26-21)27-23(31)25-20-9-5-2-6-10-20/h1,3-4,7-8,18,20H,2,5-6,9-17H2,(H2,25,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCGZOFQLORNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562602.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B6562605.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562615.png)
![N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562617.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6562620.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B6562627.png)


![3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B6562653.png)
![3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide](/img/structure/B6562658.png)
![3-(2-chlorophenyl)-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6562660.png)
![3-(2-chlorophenyl)-5-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-1,2-oxazole-4-carboxamide](/img/structure/B6562669.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562698.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
